molecular formula C34H26Cl2CrN10O10S2-2 B12735795 Bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-sulphamoylbenzoato(2-))chromate(1-) CAS No. 39002-49-8

Bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-sulphamoylbenzoato(2-))chromate(1-)

Cat. No.: B12735795
CAS No.: 39002-49-8
M. Wt: 921.7 g/mol
InChI Key: AFTIMVZKGSAWIC-UHFFFAOYSA-N
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Description

Bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-sulphamoylbenzoato(2-))chromate(1-) is a complex chemical compound that contains chromium, chlorine, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-sulphamoylbenzoato(2-))chromate(1-) typically involves the reaction of 3-chlorophenylhydrazine with 3-methyl-5-oxo-1H-pyrazole-4-carboxylic acid under acidic conditions to form the azo compound. This intermediate is then reacted with 5-sulphamoylbenzoic acid in the presence of a chromium salt to form the final chromate complex .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-sulphamoylbenzoato(2-))chromate(1-) can undergo various chemical reactions, including:

    Oxidation: The chromate ion can act as an oxidizing agent, facilitating the oxidation of organic substrates.

    Reduction: Under specific conditions, the chromate ion can be reduced to chromium(III) compounds.

    Substitution: The azo group can participate in substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce various azo derivatives.

Scientific Research Applications

Bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-sulphamoylbenzoato(2-))chromate(1-) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-sulphamoylbenzoato(2-))chromate(1-) involves its interaction with molecular targets and pathways. The chromate ion can interact with cellular components, leading to oxidative stress and potential cytotoxic effects. The azo group can also interact with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-sulphamoylbenzoato(2-))chromate(1-)
  • Bis(2-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-sulphamoylbenzoato(2-))chromate(1-)
  • Bis(2-((1-(3-bromophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-sulphamoylbenzoato(2-))chromate(1-)

Uniqueness

The uniqueness of Bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-sulphamoylbenzoato(2-))chromate(1-) lies in its specific structural features, such as the presence of the 3-chlorophenyl group and the chromate ion. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

39002-49-8

Molecular Formula

C34H26Cl2CrN10O10S2-2

Molecular Weight

921.7 g/mol

IUPAC Name

2-[[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-id-4-yl]diazenyl]-5-sulfamoylbenzoic acid;chromium

InChI

InChI=1S/2C17H13ClN5O5S.Cr/c2*1-9-15(16(24)23(22-9)11-4-2-3-10(18)7-11)21-20-14-6-5-12(29(19,27)28)8-13(14)17(25)26;/h2*2-8H,1H3,(H,25,26)(H2,19,27,28);/q2*-1;

InChI Key

AFTIMVZKGSAWIC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O)C3=CC(=CC=C3)Cl.CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O)C3=CC(=CC=C3)Cl.[Cr]

Origin of Product

United States

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